

inter-laboratory comparison of cis-4-Heptenal quantification

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Compound of Interest

Compound Name: *cis-4-Heptenal-D2*

Cat. No.: B12362342

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An Inter-Laboratory Guide to the Quantification of cis-4-Heptenal by Stable Isotope Dilution Analysis

For researchers, scientists, and professionals in drug development and food science, the accurate quantification of volatile organic compounds is paramount for quality control, flavor profiling, and stability studies. cis-4-Heptenal, a key aldehyde associated with the flavor and aroma of various food products and a marker for lipid peroxidation, requires a robust and reproducible analytical method for its determination.^{[1][2][3]}

While a formal, publicly available inter-laboratory comparison study for cis-4-Heptenal is not available, this guide synthesizes established methodologies and provides a comparative overview based on expected performance from validated techniques.^[1] The consensus in the analytical community points towards Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for accurate and precise quantification of cis-4-Heptenal. This method effectively corrects for variations in sample preparation and matrix effects, ensuring high-quality data.

Comparative Performance of SIDA-GC-MS

To illustrate the expected performance of the SIDA-GC-MS method for cis-4-Heptenal quantification, the following table presents hypothetical but realistic data from a simulated inter-laboratory study on a spiked edible oil sample. These results showcase the high accuracy and precision achievable with this methodology.

Parameter	Laboratory 1	Laboratory 2	Laboratory 3	Consensus
Spiked Concentration (ng/g)	50.0	50.0	50.0	50.0
Mean Measured Concentration (ng/g)	49.6	50.8	49.9	50.1
Standard Deviation (ng/g)	1.5	1.8	1.6	1.6
Coefficient of Variation (%CV)	3.0%	3.5%	3.2%	3.2%
Recovery (%)	99.2%	101.6%	99.8%	100.2%
Inter-laboratory %CV	-	-	-	1.2%

These simulated results, with recoveries close to 100% and a low coefficient of variation, demonstrate the robustness and reproducibility of the SIDA-GC-MS method across different laboratories.

Experimental Protocols

A detailed methodology for the quantification of cis-4-Heptenal in a complex matrix (e.g., edible oil) using SIDA-GC-MS is provided below. This protocol is a composite based on established methods for similar volatile aldehydes.

Sample Preparation and Extraction

- **Internal Standard Spiking:** To a pre-weighed aliquot (e.g., 1 gram) of the sample, add a known amount of a stable isotope-labeled internal standard, such as **cis-4-Heptenal-d2**. The concentration of the internal standard should be within the expected concentration range of the native analyte.
- **Matrix Dissolution:** Dissolve the spiked sample in a suitable organic solvent like hexane.

- Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) for efficient extraction of the volatile cis-4-Heptenal. Transfer an aliquot of the dissolved sample to a headspace vial for this purpose.

GC-MS Analysis

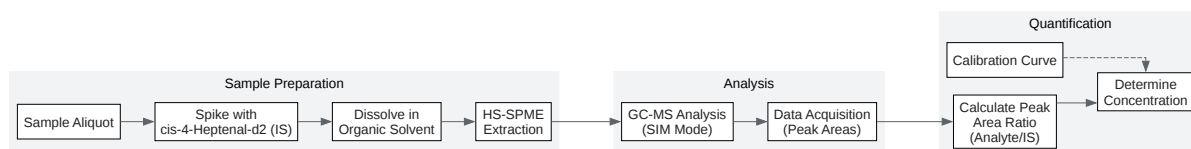
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
 - Oven Temperature Program: A suitable temperature gradient is established to ensure the separation of cis-4-Heptenal from other matrix components.
 - Injector: Operate in splitless mode to maximize sensitivity.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for both native cis-4-Heptenal and the deuterated internal standard.

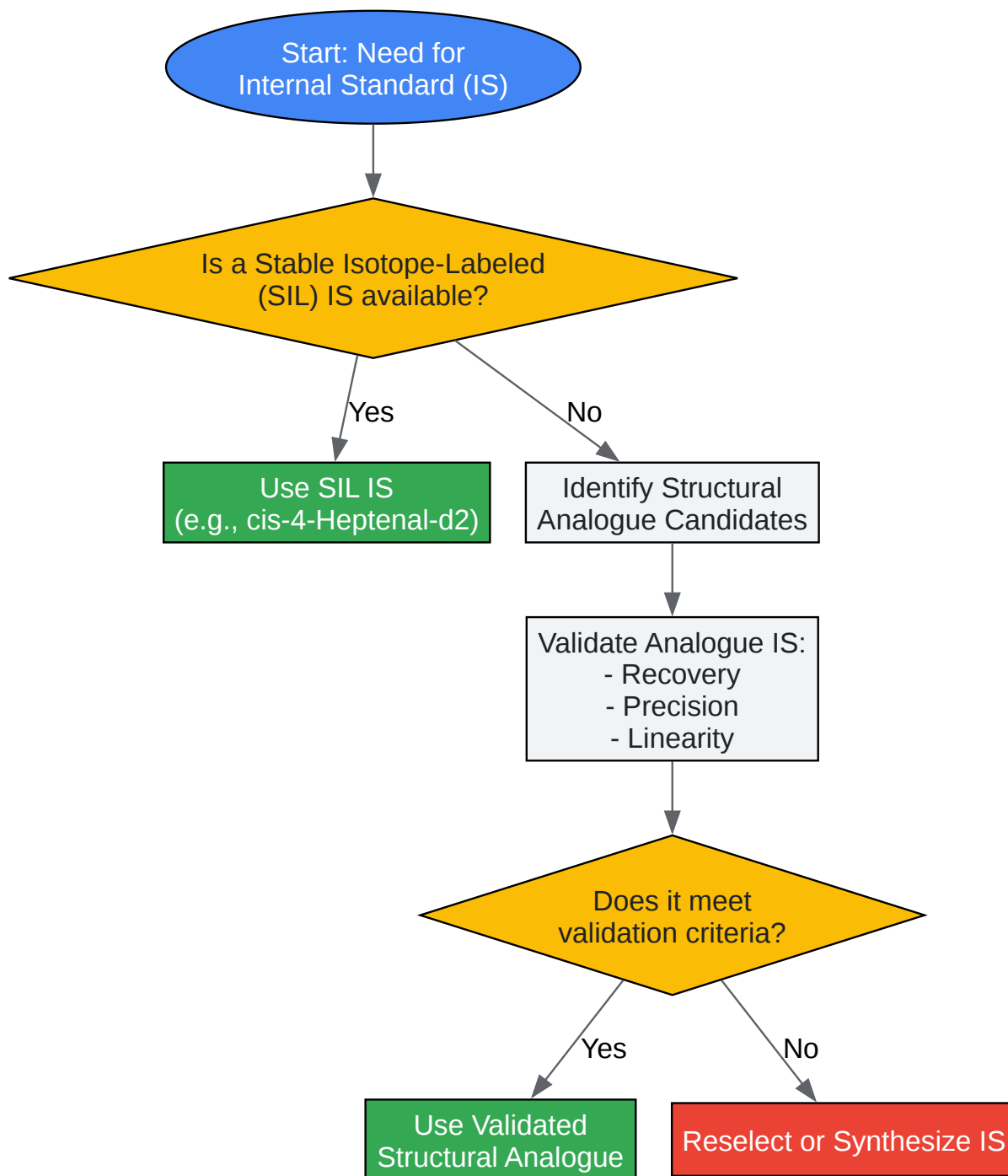
Quantification

The concentration of cis-4-Heptenal is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratio is then compared against a calibration curve prepared with known concentrations of cis-4-Heptenal and a constant concentration of the internal standard.

Methodology Visualization

The following diagrams illustrate the experimental workflow for the quantification of cis-4-Heptenal and the decision-making process for selecting an appropriate internal standard, which is a critical step for ensuring analytical accuracy.





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